molecular formula C23H34N2O B081794 alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide CAS No. 15039-48-2

alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide

Cat. No. B081794
CAS RN: 15039-48-2
M. Wt: 354.5 g/mol
InChI Key: JGJBAEVKHXUXIP-UHFFFAOYSA-N
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Description

Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA is a synthetic compound that belongs to the family of naphthaleneacetamide derivatives.

Mechanism Of Action

The exact mechanism of action of DPA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation, pain, and fever. DPA has also been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.

Biochemical And Physiological Effects

DPA has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. DPA has also been shown to increase the levels of brain-derived neurotrophic factor, a protein that plays a role in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

DPA has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. DPA has also been shown to have a good safety profile in animal studies. However, there are some limitations to using DPA in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on DPA. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of DPA and its effects on different physiological systems. Additionally, the development of new derivatives of DPA may lead to the discovery of compounds with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of DPA involves the reaction of 1-naphthaleneacetic acid with N,N-dimethyl-1,3-propanediamine, followed by the reaction of the resulting intermediate with isopropyl bromide and propylamine. The final product is obtained by crystallization from a suitable solvent.

Scientific Research Applications

DPA has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. DPA has also been shown to have anxiolytic and antidepressant effects. Additionally, DPA has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

15039-48-2

Product Name

alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide

Molecular Formula

C23H34N2O

Molecular Weight

354.5 g/mol

IUPAC Name

5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide

InChI

InChI=1S/C23H34N2O/c1-6-16-24-22(26)23(18(2)3,15-10-17-25(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3,(H,24,26)

InChI Key

JGJBAEVKHXUXIP-UHFFFAOYSA-N

SMILES

CCCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C

Canonical SMILES

CCCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C

synonyms

α-[3-(Dimethylamino)propyl]-α-isopropyl-N-propyl-1-naphthaleneacetamide

Origin of Product

United States

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